molecular formula C16H16O2 B1228470 Naphtho(2,3-b)furan, 9-methoxy-3,4,5-trimethyl- CAS No. 51460-82-3

Naphtho(2,3-b)furan, 9-methoxy-3,4,5-trimethyl-

Cat. No. B1228470
CAS RN: 51460-82-3
M. Wt: 240.3 g/mol
InChI Key: CPUMSSKXMLYDJO-UHFFFAOYSA-N
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Description

“Naphtho(2,3-b)furan, 9-methoxy-3,4,5-trimethyl-” is a chemical compound that belongs to the class of naphtho[2,3-b]furans . Naphtho[2,3-b]furan is an important privileged structural motif which is present in natural products, drugs, and drug candidates .


Synthesis Analysis

The synthesis of naphtho[2,3-b]furans has been developed over the past twenty years . An efficient synthesis of naphtho[2,3-b]furan-4,9-diones has been developed via a visible-light-mediated [3+2] cycloaddition reaction . This new protocol shows excellent regioselectivity and remarkable functional group tolerance .


Chemical Reactions Analysis

A reverse hydrogenolysis process has been developed for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha[2,3-b]furan-4,9-diones . The reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors .

Scientific Research Applications

Furanoterpenoid Derivatives

  • Study: Research on Siphonochilus aethiopicus identified new furanoterpenoid derivatives related to Naphtho(2,3-b)furan, emphasizing their structural uniqueness through high field NMR techniques (Holzapfel, Marais, Wessels, & Van Wyk, 2002).

Synthesis Methods

  • Study: Demonstrated methods for synthesizing various naphthofurans and benzodifurans, highlighting the chemical flexibility and potential applications of these compounds (Park & Jeong, 2005).

Biological Activities

  • Study: Exploration of the biological activities of naphtho[b]furan subunits, with a focus on their potential as lead compounds in antibacterial and anticancer drug discovery (Wodnicka, Kwiecień, & Śmist, 2015).

Natural Occurrence

  • Study: Discovery of a new naphtho[1,2-b]furan in Cassia fistula, marking the first isolation of such a compound from natural resources, which could lead to novel applications in various fields (Wang, Tang, Mu, Kou, & He, 2013).

Pharmacological Potential

  • Study: Investigation into the synthesis of naphtho[2,1-b]furan-2-ones and their pharmacological activities, such as anti-inflammatory and breast cancer migration inhibitory properties (Sayed, Foudah, Mayer, Crider, & Song, 2013).

Chemical Properties and Transformations

Novel Synthesis Approaches

Future Directions

The future directions for “Naphtho(2,3-b)furan, 9-methoxy-3,4,5-trimethyl-” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields such as pharmacology, agriculture, and industry .

properties

CAS RN

51460-82-3

Product Name

Naphtho(2,3-b)furan, 9-methoxy-3,4,5-trimethyl-

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

9-methoxy-3,4,5-trimethylbenzo[f][1]benzofuran

InChI

InChI=1S/C16H16O2/c1-9-6-5-7-12-13(9)11(3)14-10(2)8-18-16(14)15(12)17-4/h5-8H,1-4H3

InChI Key

CPUMSSKXMLYDJO-UHFFFAOYSA-N

SMILES

CC1=C2C(=C3C(=COC3=C(C2=CC=C1)OC)C)C

Canonical SMILES

CC1=C2C(=C3C(=COC3=C(C2=CC=C1)OC)C)C

Other CAS RN

51460-82-3

synonyms

dehydrocacalohastin
dehydrocacalohastine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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